

Physicochemical properties of 6,8-Difluorochroman-4-one

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Compound of Interest

Compound Name: 6,8-Difluorochroman-4-one

Cat. No.: B1585910

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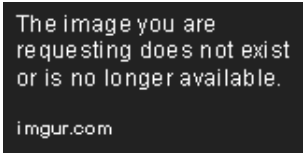
An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Difluorochroman-4-one

Abstract: The chroman-4-one scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, making them attractive templates for novel therapeutic agents.[2] The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[3][4] This guide provides a comprehensive technical overview of **6,8-Difluorochroman-4-one**, a key building block for scientific research. We will delve into its core physicochemical properties, spectroscopic signature, and relevant experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Profile

6,8-Difluorochroman-4-one (CAS No. 259655-01-1) is a fluorinated derivative of the chroman-4-one core.[5] The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the molecule's electronic distribution, reactivity, and interaction with biological targets. A summary of its fundamental properties is presented below.

Table 1: Physicochemical Properties of **6,8-Difluorochroman-4-one**

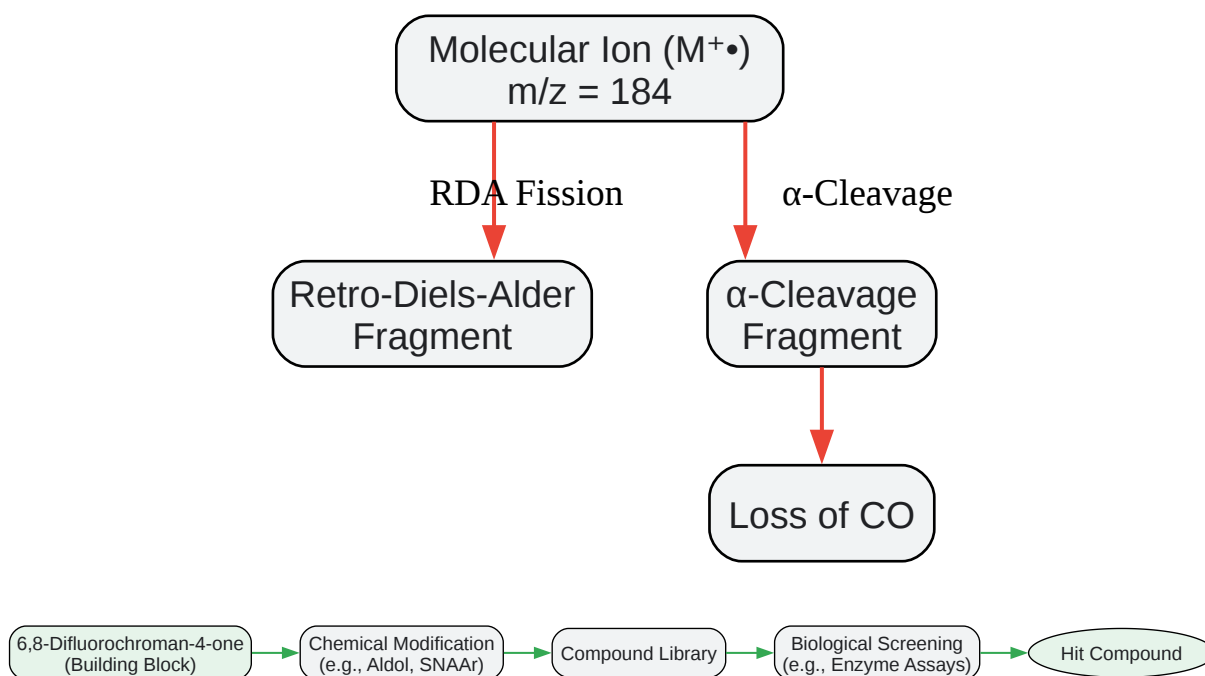
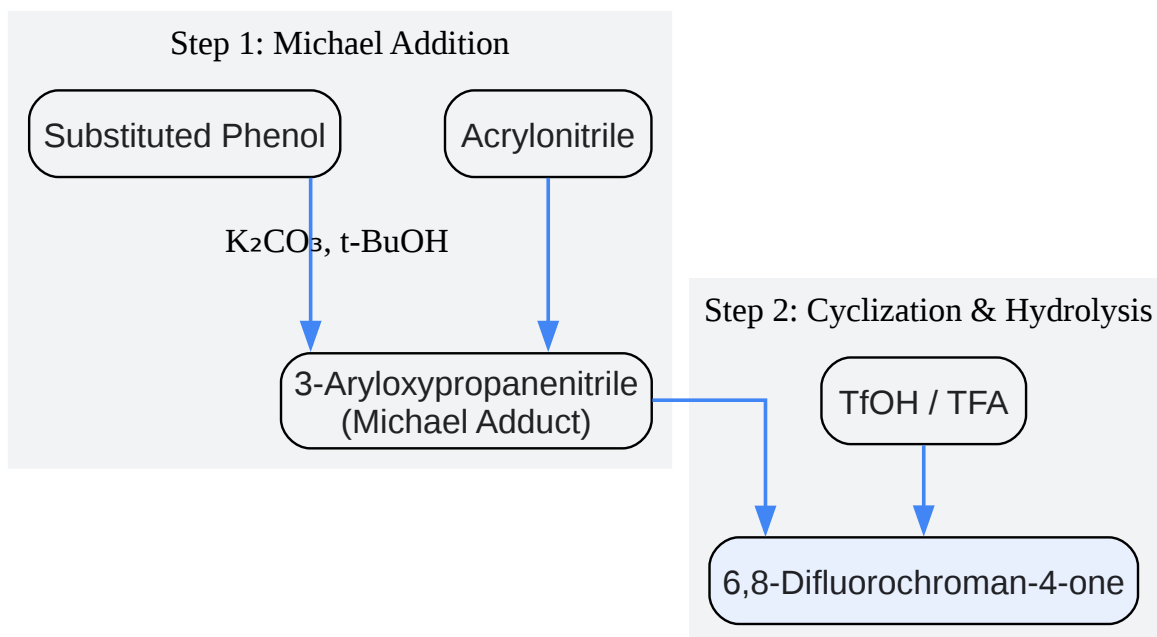
Property	Value	Source / Comment
Chemical Structure		
CAS Number	259655-01-1	[5][6]
Molecular Formula	C ₉ H ₆ F ₂ O ₂	[5][7]
Molecular Weight	184.14 g/mol	[5][7]
Appearance	Off-white powder	Inferred from similar compounds[4]
Melting Point	Data not available.	A related compound, 6,8-Difluoro-3-hydroxy-4H-chromen-4-one, melts at 197-202 °C.[8] Experimental determination via DSC is recommended (see Protocol 1).
Boiling Point	Data not available.	Experimental determination required.
Solubility	Data not available.	Predicted to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols due to the ketone and ether functionalities.[9] Aqueous solubility is expected to be low. Experimental validation is crucial (see Protocol 2).
Calculated LogP	1.93	[5]

Synthesis and Reactivity Insights

The chroman-4-one skeleton is a prevalent structural entity in a vast array of medicinal compounds.^[2] Synthetic routes to 4-chromanones are well-established, often involving a Michael addition of a phenol to an α,β -unsaturated nitrile, followed by an acid-catalyzed intramolecular cyclization and hydrolysis.^[10]

General Synthetic Workflow

The synthesis provides a reliable pathway to the chroman-4-one core, which is a critical intermediate for further functionalization.^[10]



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